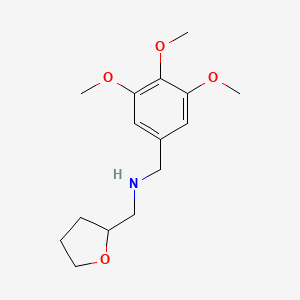

(Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine

Beschreibung

(Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine is a secondary amine featuring a 3,4,5-trimethoxybenzyl group linked to a tetrahydrofuran (THF)-derived methylamine. The 3,4,5-trimethoxybenzyl moiety is structurally analogous to bioactive compounds like mescaline (3,4,5-trimethoxyphenethylamine), a hallucinogenic alkaloid found in cacti .

Eigenschaften

IUPAC Name |

1-(oxolan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12/h7-8,12,16H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDISMFHHKDCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine (THFM-TMBA) is a compound characterized by its unique structural composition, which includes a tetrahydrofuran moiety and a trimethoxybenzylamine group. Its molecular formula is C₁₅H₂₃N₁O₄, with a molecular weight of approximately 281.35 g/mol. This article aims to explore the biological activity of THFM-TMBA based on available research findings, potential therapeutic applications, and comparative analysis with structurally similar compounds.

The compound's structure allows for diverse chemical interactions, which may contribute to its biological activity. The presence of the trimethoxybenzylamine group is particularly noteworthy as it resembles known psychoactive substances that interact with neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₁O₄ |

| Molecular Weight | 281.35 g/mol |

| Density | 1.1 g/cm³ (predicted) |

| Melting Point | 127.35 °C (predicted) |

| Boiling Point | 391.8 °C at 760 mmHg (predicted) |

Biological Activity Overview

Research on THFM-TMBA is limited, with no documented mechanism of action in the scientific literature. However, preliminary studies suggest that compounds with similar structures may exhibit significant biological activities such as:

- Anti-inflammatory Effects : Compounds similar to THFM-TMBA have been noted for their potential to reduce inflammation.

- Neuroprotective Properties : The trimethoxybenzylamine structure may allow for interactions with neurotransmitter receptors, indicating potential neuroprotective effects.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with THFM-TMBA, which may provide insights into its biological activity. The following table summarizes notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | Contains a furan ring and trimethoxybenzene | Lacks tetrahydrofuran moiety |

| (Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine | Similar structure but different methoxy positioning | Variability in biological activity |

| 2-Amino-4-(3,4,5-trimethoxyphenyl) | Contains an amino group directly attached to a methoxy-substituted benzene | Focused on crystal structure studies |

The uniqueness of THFM-TMBA lies in its specific combination of functional groups that may confer distinct biological properties compared to these similar compounds.

Potential Applications in Medicinal Chemistry

Given its structural characteristics, THFM-TMBA has potential applications in medicinal chemistry and pharmacology. It could act as a lead compound for developing new therapeutic agents targeting neurological disorders or inflammatory diseases. Additionally, it may serve as an intermediate in synthesizing more complex molecules for research purposes.

Case Studies and Research Findings

While specific case studies on THFM-TMBA are scarce, research on related compounds indicates promising biological activities. For instance:

- Neuroprotective Agents : Studies on trimethoxybenzylamine derivatives suggest they can modulate neurotransmitter systems effectively.

- Anti-cancer Properties : Some structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

Further investigation into THFM-TMBA's interactions with specific receptors or enzymes is necessary to elucidate its mechanism of action and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Steric Effects : The THF ring introduces steric bulk, which may reduce binding affinity to receptors sensitive to planar aromatic systems (e.g., serotonin receptors targeted by mescaline analogs) .

- Bioactivity : While N1-[(3,4,5-trimethoxy)benzyl]aaptamine demonstrates PCSK9 inhibition , the target compound’s THF substitution could alter interaction with hydrophobic enzyme pockets, warranting further enzymatic assays.

Pharmacological and Functional Comparisons

Table 3: Activity Data for Related Compounds

Key Observations:

- The 3,4,5-trimethoxybenzyl group is critical for receptor interactions, as seen in TMA’s affinity for 5-HT2A receptors and aaptamine derivatives’ PCSK9 inhibition .

- The target compound’s THF-methyl group may confer unique pharmacokinetic properties, such as prolonged half-life or reduced metabolic degradation compared to furan analogs (e.g., furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, CAS 212392-89-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.